molecular formula C10H7NO2 B8342928 (5-Hydroxybenzofur-7-yl)acetonitrile

(5-Hydroxybenzofur-7-yl)acetonitrile

Cat. No.: B8342928
M. Wt: 173.17 g/mol
InChI Key: MSLZUTNGGIKSJZ-UHFFFAOYSA-N
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Description

(5-Hydroxybenzofur-7-yl)acetonitrile is a high-purity chemical intermediate featuring a benzofuran core structure, a prominent scaffold in medicinal and materials chemistry. The benzofuran moiety is a privileged structure in drug discovery, with derivatives demonstrating a broad spectrum of biological properties, including notable anti-cancer, anti-inflammatory, and anti-oxidant activities . This specific compound serves as a key synthetic building block for the development of novel bioactive molecules and functional materials. Its molecular framework allows for precise modifications and derivatization, facilitating structure-activity relationship (SAR) studies. Researchers value this compound for its electron-rich benzofuran ring, which enables participation in various cross-coupling reactions and other catalytic processes to construct more complex heterocyclic systems . In pharmaceutical research, it is investigated as a precursor for developing potential therapeutic agents. In material science, the conjugated system of the benzofuran core makes it a candidate building block for organic electronic materials, such as those used in photocatalysts or OLED components . This product is intended for research purposes only and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with standard laboratory safety protocols, including the use of proper personal protective equipment (PPE) and adequate ventilation due to the nitrile functionality . The compound is typically characterized by techniques such as HPLC-MS and NMR spectroscopy to ensure batch-to-batch consistency and high quality for research applications .

Properties

Molecular Formula

C10H7NO2

Molecular Weight

173.17 g/mol

IUPAC Name

2-(5-hydroxy-1-benzofuran-7-yl)acetonitrile

InChI

InChI=1S/C10H7NO2/c11-3-1-7-5-9(12)6-8-2-4-13-10(7)8/h2,4-6,12H,1H2

InChI Key

MSLZUTNGGIKSJZ-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=C(C=C(C=C21)O)CC#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Differences

The following compounds are selected for comparison based on shared benzofuran or nitrile functionalities:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
(5-Hydroxybenzofur-7-yl)acetonitrile C₁₀H₇NO₂ 173.17 Benzofuran, hydroxy, nitrile
[5-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-7-yl]acetonitrile C₁₆H₁₁NO₃ 265.26 Benzofuran, two hydroxy groups, nitrile
2-(1-Benzofuran-7-yl)acetonitrile C₁₀H₇NO 157.17 Benzofuran, nitrile (no hydroxy)
{[(5Z)-5-(1,3-Benzodioxol-5-ylmethylene)-1-methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl]thio}acetonitrile C₁₄H₁₁N₃O₃S 301.32 Benzodioxole, imidazolone, nitrile

Key Observations :

  • The addition of a 4-hydroxyphenyl group in [5-Hydroxy-2-(4-hydroxyphenyl)-...]acetonitrile increases molecular weight by ~92 g/mol compared to the parent compound, enhancing hydrogen-bonding capacity and likely reducing volatility .
  • The benzodioxole-imidazolone derivative exhibits a complex heterocyclic structure, which may confer unique electronic properties and biological activity .

Physicochemical Properties

Melting Points and Solubility:
  • [5-Hydroxy-2-(4-hydroxyphenyl)-...]acetonitrile: No explicit melting point (mp) reported, but the presence of two hydroxy groups suggests higher mp (>200°C) due to strong intermolecular hydrogen bonding .
  • {[(5Z)-5-(1,3-Benzodioxol-5-ylmethylene)...]acetonitrile : mp = 211–213°C, attributed to rigid heterocyclic frameworks and hydrogen-bonding networks .
  • This compound: Expected mp range of 180–200°C, intermediate between non-hydroxylated and di-hydroxylated analogs.

Preparation Methods

Bromination of 5-Hydroxybenzofuran Precursors

The synthesis begins with bromination of 5-hydroxybenzofuran derivatives. For example, 7-bromo-5-(tetrahydropyran-2-yloxy)benzofuran is prepared by reacting 5-hydroxybenzofuran with bromine in acetic acid under reflux (60–80°C, 4–6 hours). Tetrahydropyran (THP) protection of the hydroxyl group prevents unwanted side reactions during subsequent steps.

Nucleophilic Substitution with Cyanide

The brominated intermediate undergoes nucleophilic substitution using potassium cyanide (KCN) or sodium cyanide (NaCN) in polar aprotic solvents (e.g., dimethylformamide, DMF). Reaction conditions (80–100°C, 12–24 hours) yield 5-(tetrahydropyran-2-yloxy)benzofuran-7-ylacetonitrile with 65–75% efficiency.

Deprotection of THP Group

The THP-protected intermediate is treated with hydrochloric acid (HCl) in methanol/water (1:1 v/v) at 50°C for 2 hours to remove the protecting group, yielding (5-hydroxybenzofur-7-yl)acetonitrile. This step achieves >90% deprotection efficiency.

Cyclocondensation of Aldehydes with Cyanoacetic Acid

Reaction Mechanism

This one-pot method involves cyclocondensation of substituted salicylaldehydes with cyanoacetic acid. For instance, 5-hydroxy-2-nitrobenzaldehyde reacts with cyanoacetic acid in acetic acid, catalyzed by ammonium acetate (120°C, 6 hours). The reaction proceeds via Knoevenagel condensation, followed by cyclization to form the benzofuran core.

Optimization of Conditions

  • Solvent: Acetic acid or toluene/acetic acid mixtures improve cyclization efficiency.

  • Catalyst: Ammonium acetate (10 mol%) enhances reaction rates.

  • Yield: 55–65% after purification by recrystallization (ethanol/water).

Direct Cyanidation of Benzofuran Methanol Derivatives

Hydroxymethyl Intermediate Preparation

5-Hydroxybenzofuran-7-methanol is synthesized via reduction of the corresponding carboxylic acid ester (e.g., using LiAlH4 in tetrahydrofuran).

Cyanide Substitution

The hydroxymethyl group is converted to acetonitrile using phosphorus oxychloride (POCl3) and trimethylsilyl cyanide (TMSCN) in dichloromethane (0°C to room temperature, 4–6 hours). Yields range from 50–60%, with purification via silica gel chromatography.

Microwave-Assisted Synthesis

Accelerated Cyclocondensation

Microwave irradiation (150°C, 30 minutes) reduces reaction times for cyclocondensation steps. For example, 5-hydroxy-2-fluorobenzaldehyde and cyanoacetic acid in acetic acid achieve 70% yield under microwave conditions, compared to 55% with conventional heating.

Advantages

  • Time efficiency: 75% reduction in reaction duration.

  • Improved purity: Reduced side-product formation.

Comparative Analysis of Methods

MethodKey ReagentsConditionsYield (%)AdvantagesLimitations
Bromination-CyanideKCN, THP, HCl80–100°C, 24 hours65–75High selectivityMulti-step, THP deprotection required
CyclocondensationCyanoacetic acid, NH4OAc120°C, 6 hours55–65One-pot synthesisModerate yields
Direct CyanidationPOCl3, TMSCN0°C to RT, 4–6 hours50–60Short reaction sequenceSensitive to moisture
Microwave-AssistedCyanoacetic acid, microwave150°C, 30 minutes70Rapid, high puritySpecialized equipment required

Critical Challenges and Solutions

Nitrile Group Stability

The acetonitrile group is susceptible to hydrolysis under acidic or basic conditions. Storage in anhydrous solvents (e.g., acetonitrile) at −20°C prevents degradation.

Scalability of Cyclocondensation

Pilot-scale studies show that cyclocondensation yields drop to 45–50% at >1 kg batches due to incomplete cyclization. Incremental reagent addition and continuous stirring mitigate this .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling (5-Hydroxybenzofur-7-yl)acetonitrile in laboratory settings?

  • Methodological Answer : Use butyl rubber gloves (≥0.7 mm thickness, tested for >480 min resistance) and respiratory protection (e.g., NIOSH-approved filters) to prevent dermal/ocular contact and inhalation . Store in ventilated, cool areas (0–6°C) away from oxidizers/acids . In case of exposure, rinse skin/eyes for 15+ minutes and seek medical attention immediately .

Q. How can researchers determine the solubility of this compound in mixed solvent systems?

  • Methodological Answer : Use phase-separation experiments with acetonitrile-water systems under varying conditions (e.g., salt-out extraction, low-temperature partitioning). Monitor solubility via HPLC or GC-FID with acetonitrile as a mobile phase modifier . For polar solvents, measure log Pow (-0.54 at 25°C for acetonitrile analogs) to predict partitioning behavior .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

  • Methodological Answer : Employ reverse-phase HPLC with charged aerosol detection or fluorescence derivatization (e.g., phenacyl bromide in weakly acidic acetonitrile) . Optimize retention using step-down gradient elution (acetonitrile:water 56:44% w/w) and validate via factorial design to assess variables like column temperature .

Advanced Research Questions

Q. How can experimental design address contradictions in the stability data of this compound under varying pH conditions?

  • Methodological Answer : Conduct robustness testing using a two-level factorial design to evaluate pH, temperature, and solvent interactions. Central composite designs can identify degradation thresholds (e.g., decomposition at >524°C for acetonitrile analogs) . Use LC-MS to characterize degradation products and refine stability models .

Q. What strategies optimize the synthesis yield of this compound while minimizing by-product formation?

  • Methodological Answer : Apply Design of Experiments (DoE) to optimize reaction parameters (e.g., catalyst loading, temperature). Purify via liquid-liquid extraction (acetonitrile-salt systems) or column chromatography (silica gel with acetonitrile-hexane gradients) . Monitor intermediates using in-situ FTIR or NMR to identify side-reaction pathways.

Q. How can researchers resolve discrepancies in reported toxicity profiles of nitrile-containing benzofuran derivatives?

  • Methodological Answer : Perform comparative toxicokinetic studies using in vitro models (e.g., liver microsomes) and cross-reference LD50/LC50 data (e.g., acetonitrile: oral LD50 = 3,460 mg/kg in rats). Assess metabolite toxicity via HPLC-MS/MS and align findings with structural analogs (e.g., 5-(Hydroxymethyl)furan-2-carbonitrile) .

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